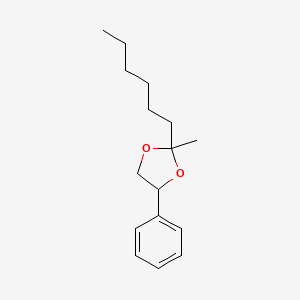

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane

Description

Significance of 1,3-Dioxolanes as Versatile Heterocycles in Synthetic Chemistry

The utility of the 1,3-dioxolane (B20135) framework in synthetic chemistry is multifaceted, stemming from its unique combination of stability and reactivity. One of its most prominent roles is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govorganic-chemistry.org The formation of a dioxolane from a carbonyl compound and a 1,2-diol, typically ethylene (B1197577) glycol, under acidic conditions renders the carbonyl group inert to a variety of reagents, particularly nucleophiles and bases. organic-chemistry.orgthieme-connect.de This protection can be reversed under acidic aqueous conditions, regenerating the original carbonyl compound. wikipedia.org

Beyond their use in protection chemistry, 1,3-dioxolanes serve as crucial chemical intermediates for synthesizing a range of products, including pharmaceuticals and agrochemicals. silverfernchemical.com The dioxolane ring is a structural motif present in numerous pharmacologically active molecules, with derivatives exhibiting a broad spectrum of biological activities such as antifungal, antibacterial, antiviral, and antineoplastic properties. nih.govresearchgate.net Furthermore, chiral 1,3-dioxolanes, derived from enantiomerically pure diols or hydroxy acids, are valuable tools in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. nih.govmdpi.com

| Application Area | Description | Key Features |

|---|---|---|

| Protecting Groups | Masks the reactivity of carbonyls (aldehydes & ketones) and 1,2-diols during multi-step syntheses. wikipedia.orgnih.gov | Stable to basic, nucleophilic, and reductive conditions; readily cleaved by acid hydrolysis. organic-chemistry.orgthieme-connect.de |

| Chemical Intermediates | Serves as a building block for more complex molecules in various industries. silverfernchemical.com | The ring can be modified or used as a scaffold for further functionalization. |

| Bioactive Scaffolds | Forms the core structure of many compounds with demonstrated biological activity. nih.gov | Derivatives show antifungal, antibacterial, antiviral, and multidrug resistance modulation activities. nih.govnih.gov |

| Chiral Auxiliaries | Used to control stereochemistry in asymmetric synthesis. nih.govmdpi.com | Enables the synthesis of specific enantiomers or diastereomers of a target molecule. mdpi.com |

| Solvents | The parent compound and some derivatives are used as polar aprotic solvents. silverfernchemical.comrsc.org | Offers good solvency for polymers and resins; explored as a bio-based alternative to conventional solvents. silverfernchemical.comrsc.org |

Structural Characteristics and Nomenclature of 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane

The chemical compound this compound is a specific derivative of the parent 1,3-dioxolane ring system. Its nomenclature precisely describes its molecular architecture according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

1,3-Dioxolane: This base name indicates the five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3.

2-Hexyl-2-methyl: These prefixes specify that at the carbon atom in the second position of the ring (the carbon atom situated between the two oxygens), there are two substituents: a six-carbon alkyl chain (hexyl) and a methyl group. This makes the C2 carbon a quaternary, non-chiral center.

4-phenyl: This indicates that a phenyl group (a C₆H₅ aromatic ring) is attached to the carbon atom at the fourth position of the dioxolane ring.

A crucial structural feature of this molecule is the presence of a stereocenter at the C4 position. Since the phenyl group and the hydrogen atom attached to C4 are different from the two other ring connections (to C5 and O3), this carbon is chiral. Consequently, this compound can exist as a pair of enantiomers, (R)-2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane and (S)-2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane.

| Property | Value |

|---|---|

| CAS Number | 55668-45-6 sigmaaldrich.com |

| Molecular Formula | C₁₆H₂₄O₂ sigmaaldrich.com |

| Molecular Weight | 248.36 g/mol |

| Ring System | Five-membered saturated oxygen heterocycle |

| Key Substituents | C2: Hexyl, Methyl; C4: Phenyl |

| Chirality | Contains a chiral center at the C4 position |

Overview of Advanced Research Directions in 1,3-Dioxolane Chemistry

Research into 1,3-dioxolane chemistry continues to evolve, pushing the boundaries of synthesis and application. A significant area of focus is the development of novel methods for asymmetric synthesis. This includes the design of new chiral dioxolane-based auxiliaries and the use of advanced catalytic systems, such as rhodium(II) and samarium(III) relay catalysis, to achieve highly enantioselective transformations like cycloaddition reactions. mdpi.comnih.gov These methods enable the efficient construction of optically pure compounds, which is of paramount importance in the pharmaceutical industry.

Another key research direction is the synthesis of new, biologically active 1,3-dioxolane derivatives. Scientists are exploring the vast chemical space of substituted dioxolanes to identify novel candidates for antibacterial, antifungal, and antiviral agents. nih.gov There is also growing interest in their potential as modulators of multidrug resistance (MDR) in cancer chemotherapy, a major obstacle in treatment. nih.gov

Furthermore, in the context of green chemistry, 1,3-dioxolanes are being investigated as renewable, bio-based solvents. rsc.org Derivatives derived from bio-based feedstocks like α-hydroxy acids are being explored as alternatives to conventional, fossil-based polar aprotic solvents, which often have significant environmental and health concerns. rsc.org The development of efficient, atom-economical synthetic routes, such as multi-component cascade reactions, to access complex dioxolane structures also represents an active and important frontier in the field. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-hexyl-2-methyl-4-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-9-12-16(2)17-13-15(18-16)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMAQLGBEVTHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(OCC(O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287415 | |

| Record name | 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55668-45-6 | |

| Record name | NSC50949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations and Control of Absolute and Relative Configuration

Diastereomeric and Enantiomeric Forms of Substituted 1,3-Dioxolanesresearchgate.net

The presence of two chiral centers in 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane leads to the existence of diastereomers and enantiomers. The relative configuration of the substituents on the dioxolane ring, specifically at the C2 and C4 positions, determines whether the diastereomer is cis or trans.

Cis Isomers : The substituents at C2 (e.g., the larger hexyl group) and C4 (the phenyl group) are on the same side of the dioxolane ring plane. This diastereomer exists as a pair of enantiomers: (2R, 4S) and (2S, 4R).

Trans Isomers : The substituents at C2 and C4 are on opposite sides of the ring plane. This diastereomer also exists as a pair of enantiomers: (2R, 4R) and (2S, 4S).

Each of these four isomers is a distinct chemical entity with unique chiroptical properties. The specific stereoisomer can have significantly different biological activities and interactions, as seen in other chiral 1,3-dioxolane (B20135) structures which have applications as inhibitors of 5-lipoxygenase or as antiviral agents. nih.govgoogle.com For instance, in the related 2-methyl-4-phenyl-1,3-dioxolanes, each of the four stereoisomers exhibits a distinct odor profile and perception threshold, highlighting the importance of stereochemical purity. leffingwell.com

| Stereoisomer | Absolute Configuration | Relative Configuration | Relationship |

|---|---|---|---|

| 1 | (2R, 4S) | cis | Enantiomers |

| 2 | (2S, 4R) | cis | |

| 3 | (2R, 4R) | trans | Enantiomers |

| 4 | (2S, 4S) | trans |

Strategies for Diastereoselective and Enantioselective Control in Dioxolane Synthesisrsc.orgnih.govrsc.orgmdpi.com

Achieving control over both the relative (cis/trans) and absolute (R/S) configuration is paramount in the synthesis of specific stereoisomers of this compound. The primary synthetic route to 1,3-dioxolanes is the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol. chemicalbook.comresearchgate.net For the target molecule, this would involve the reaction of 2-octanone (B155638) with styrene (B11656) glycol (1-phenylethane-1,2-diol). Stereocontrol can be achieved through several key strategies:

Substrate Control : Using an enantiomerically pure starting material, such as (R)- or (S)-styrene glycol, can effectively control the configuration at the C4 position. The subsequent ketalization reaction can then proceed with varying degrees of diastereoselectivity at the C2 center, influenced by steric hindrance and reaction conditions.

Catalyst Control : Employing a chiral catalyst can induce asymmetry in the reaction between achiral precursors. Chiral Brønsted acids or Lewis acids can create a chiral environment that favors the formation of one enantiomer over the other. For example, chiral binaphthyldiimine-Ni(II) complexes have been used to catalyze asymmetric 1,3-dipolar cycloadditions to provide cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Reagent Control : Stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. nih.gov The stereochemical outcome is dictated by the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate and its subsequent stereoselective trapping. nih.gov

Organocatalysis : Cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been reported for the asymmetric formal [3+2] cycloaddition of γ-hydroxy-α,β-unsaturated ketones with aldehydes, yielding 1,3-dioxolanes with high stereoselectivity. nih.gov This approach relies on the formation of hemiacetal intermediates. nih.gov

The choice of strategy depends on the availability of chiral starting materials, the desired stereoisomer, and the scalability of the process. Often, a combination of these strategies is employed to maximize stereochemical purity.

Analytical Methodologies for Stereochemical Assignment and Purity Assessment

Once a stereoselective synthesis is performed, robust analytical methods are required to determine the absolute and relative configuration of the products and to assess their diastereomeric and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans). The coupling constants (³J) between protons on C4 and C5, and Nuclear Overhauser Effect (NOE) experiments can reveal the spatial proximity of substituents, allowing for differentiation between diastereomers. researchgate.netnih.gov To determine enantiomeric purity, chiral shift reagents (e.g., Eu(hfc)₃) can be used. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, which can then be integrated to determine the enantiomeric excess (ee). nih.gov

Chiral Chromatography : Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for separating enantiomers and determining enantiomeric purity. nih.gov By using a chiral stationary phase, the enantiomers exhibit different retention times, allowing for their separation and quantification. This method is highly sensitive and accurate for determining ee values. nih.gov

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry of a molecule. researchgate.net This technique offers a definitive structural proof, though it requires the formation of a suitable single crystal.

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left and right circularly polarized light. While compounds lacking a strong chromophore near the stereocenter can present challenges, CD spectroscopy can be a valuable tool for assigning absolute configuration, often by comparing experimental spectra to theoretical calculations. nih.gov

| Methodology | Information Obtained | Key Advantages | Limitations |

|---|---|---|---|

| NMR Spectroscopy (NOE) | Relative Stereochemistry (cis/trans) | Provides detailed structural information in solution | Does not directly determine absolute configuration |

| NMR with Chiral Shift Reagents | Enantiomeric Purity (ee) | Relatively rapid assessment of ee | Can cause line broadening; requires pure samples |

| Chiral HPLC/GC | Enantiomeric Purity (ee) | High accuracy and sensitivity; preparative separation possible | Requires development of specific methods for each compound |

| X-ray Crystallography | Absolute and Relative Stereochemistry | Unambiguous structural determination | Requires a suitable single crystal |

Influence of Chiral Auxiliaries and Catalysts on Stereochemical Outcomesrsc.orgnih.govrsc.org

The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral precursors. wikipedia.orgcsic.es

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and recovered. sigmaaldrich.com In the context of 1,3-dioxolane synthesis, a chiral diol derived from a natural product like tartaric acid or mandelic acid could be used. mdpi.com The auxiliary creates a diastereomeric intermediate, and the inherent steric and electronic properties of the auxiliary direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer.

Chiral catalysts , on the other hand, create a chiral environment in which the reaction takes place, without being covalently bonded to the substrate. csic.es This is often a more atom-economical approach. Rhodium(II) carboxylate catalysts with chiral ligands have been successfully employed in three-component reactions to generate chiral 1,3-dioxoles with excellent enantioselectivity. rsc.orgrsc.org The enantioselectivity in these systems is controlled by the chiral ligands on the Rh catalyst, which enable stereoselective cycloaddition. rsc.orgrsc.org Similarly, bifunctional organocatalysts, such as those derived from cinchona alkaloids, utilize a combination of hydrogen bonding and Lewis base activation to control the stereochemical outcome of reactions leading to chiral dioxolanes. nih.gov

The effectiveness of these systems is typically evaluated by the diastereomeric ratio (d.r.) and the enantiomeric excess (ee) of the product. Optimization of the catalyst/auxiliary structure, solvent, temperature, and other reaction conditions is often necessary to achieve high levels of stereoselectivity. nih.gov

Enantiomerically Pure 1,3-Dioxolanes as Chiral Synthonsnih.gov

Enantiomerically pure 1,3-dioxolanes are valuable intermediates, or "chiral synthons," in organic synthesis. nih.gov They serve primarily as chiral building blocks and as protecting groups for 1,2-diols or carbonyl functionalities. chemicalbook.comnih.gov

The 1,3-dioxolane moiety is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, but can be readily cleaved under acidic conditions to regenerate the original diol and carbonyl compound. thieme-connect.de This stability profile allows for selective chemical transformations on other parts of a molecule while the diol or carbonyl group is masked.

When a chiral, enantiopure 1,3-dioxolane is used, the stereochemical information embedded within it can be transferred to new products. For example, chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids, have been extensively used in asymmetric synthesis for Michael additions and Diels-Alder reactions. researchgate.netmdpi.com The dioxolanone acts as a chiral acyl anion or ketene (B1206846) equivalent, and after the key bond-forming step, fragmentation of the ring reveals a new chiral ketone or related structure. researchgate.netmdpi.com Similarly, an enantiopure dioxolane like (2R, 4R)-2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane could be used to introduce the chiral 1-phenylethane-1,2-diol unit into a larger target molecule in a stereodefined manner.

Reaction Mechanisms and Transformations of the 1,3 Dioxolane Ring System

Ring-Opening Reaction Pathways

The cleavage of the 1,3-dioxolane (B20135) ring can be induced through various mechanisms, including cationic, radical, and thermal pathways. These reactions are of significant interest for the synthesis of functional polymers and other complex molecules.

Cationic Ring-Opening Polymerization (CROP) Mechanisms

Cationic ring-opening polymerization (CROP) is a prominent method for polymerizing 1,3-dioxolanes, proceeding through either an Activated Monomer (AM) or an Active Chain End (ACE) mechanism. The competition between these two pathways is influenced by factors such as the type of initiator, monomer concentration, and solvent. researchgate.netresearchgate.net

In the Active Chain End (ACE) mechanism , a cationic initiator activates the monomer, creating a propagating chain with a reactive cationic center at the chain end. This active end then attacks another monomer molecule, extending the polymer chain.

The Activated Monomer (AM) mechanism , conversely, involves the activation of the monomer by a protonic acid. This activated monomer is then attacked by a neutral nucleophile, such as a diol, which becomes the new growing chain end. The AM mechanism can be favored under specific conditions, such as slow monomer addition, to reduce side reactions like cyclization. researchgate.netresearchgate.net

For a substituted dioxolane like 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane, the presence of bulky substituents at the C2 and C4 positions would likely influence the polymerization kinetics and the properties of the resulting polymer. The steric hindrance could affect the rate of monomer addition and the potential for side reactions.

Radical Ring-Opening Polymerization (RROP) Mechanisms

Radical ring-opening polymerization (RROP) offers an alternative route to polymers from cyclic monomers. For 1,3-dioxolanes, this typically requires the presence of a trigger, such as an exomethylene group, to facilitate radical addition and subsequent ring cleavage. A key example is the RROP of 2-methylene-4-phenyl-1,3-dioxolane. researchgate.netrsc.org In this process, a radical initiator adds to the double bond, generating a radical on the C2 carbon. This radical can then induce the opening of the dioxolane ring.

The regioselectivity of the ring-opening is a critical aspect. In the case of 2-methylene-4-phenyl-1,3-dioxolane, the ring-opening occurs to form the more stable secondary benzyl (B1604629) radical, leading to the formation of a polyester (B1180765), poly[-(β-phenyl)butyrolactone]. researchgate.net This high degree of regioselective ring-opening is a significant advantage for producing polymers with well-defined structures. researchgate.net

While this compound itself does not possess an exomethylene group to initiate RROP directly, understanding the RROP of similar structures provides insight into the potential for creating functionalized polymers from modified dioxolane precursors.

Regioselective Ring-Opening Strategies in Complex Systems

The regioselective opening of the 1,3-dioxolane ring is crucial in the synthesis of complex molecules, where precise control over the resulting stereochemistry and functional group placement is required. The substitution pattern on the dioxolane ring plays a significant role in directing the cleavage.

For instance, in systems containing benzylidene acetals, the regioselectivity of ring-opening can be influenced by the stereochemistry of the ring fusion. rsc.org Studies on 2-phenyl-1,3-dioxan-2-yl radicals (a six-membered ring analogue) have shown that the cleavage can be directed to form either a primary or a secondary radical, depending on the cis or trans fusion of the bicyclic system. rsc.org This suggests that for this compound, the stereochemistry at the C4 position could influence the outcome of ring-opening reactions, particularly in radical-mediated processes.

Furthermore, the use of specific reagents can achieve high regioselectivity. For example, the ketalization of glycerol (B35011) with ketones can lead to a mixture of five- and six-membered rings. However, using phosphomolybdic acid as a catalyst can lead to the exclusive formation of the five-membered 1,3-dioxolane derivative with high regiospecificity. thieme-connect.de

Thermal Decomposition and Pyrolysis Mechanisms

The thermal stability and decomposition pathways of 1,3-dioxolanes are important for their application as solvents and in other high-temperature environments. Computational studies on the thermal decomposition of substituted 1,3-dioxanes have shown that the reaction can proceed through either a one-stage or a two-stage mechanism, depending on the substituents. researchgate.net The presence of different functional groups can significantly affect the activation energy and the products of the decomposition. researchgate.net

For 1,3-dioxolane itself, thermal decomposition has been studied as a representative of battery solvents. researchgate.net The major decomposition pathways identified in these studies can help in developing kinetic models for related compounds. researchgate.net While specific data for this compound is not available, it is expected that its thermal decomposition would be influenced by the nature of the hexyl, methyl, and phenyl substituents, likely involving initial cleavage of the C-O bonds within the dioxolane ring.

Functional Group Interconversions and Derivatization Reactions

Beyond ring-opening, the 1,3-dioxolane ring can participate in various other transformations, allowing for its use as a versatile protecting group and a scaffold for asymmetric synthesis.

Reactivity of Chiral 1,3-Dioxolan-4-ones as Acyl Anion Equivalents

A particularly significant transformation involves chiral 1,3-dioxolan-4-ones, which are derived from α-hydroxy acids. These compounds have proven to be highly useful in asymmetric synthesis, acting as chiral acyl anion equivalents. rsc.org

The process typically involves the deprotonation at the C5 position, followed by reaction with an electrophile. The stereochemistry at the C2 position directs the approach of the electrophile, leading to a high degree of stereoselectivity in the formation of the new stereocenter. This methodology allows for the synthesis of a wide range of chiral products. rsc.org Although this section focuses on 1,3-dioxolan-4-ones, the principles of stereocontrol exerted by the chiral environment of the dioxolane ring are broadly applicable.

Oxygen-Promoted Addition Reactions to Electron-Deficient Alkenes

The addition of 1,3-dioxolanes to electron-deficient alkenes can proceed via a radical chain mechanism. In such reactions, molecular oxygen can play a crucial role as a radical initiator or promoter. While specific studies detailing this reaction for this compound are not prevalent, the general mechanism is understood to involve the formation of a radical at the C2 position of the dioxolane ring.

The process is initiated by the generation of a radical species, which can be facilitated by a small amount of oxygen. This initiator radical abstracts a hydrogen atom from the C2 position of the 1,3-dioxolane, a site activated by the two adjacent oxygen atoms. The resulting 1,3-dioxolanyl radical is a key intermediate that can then add across the double bond of an electron-deficient alkene, such as an α,β-unsaturated ester or nitrile. This addition creates a new carbon-carbon bond and a new radical intermediate centered on the alkene. This new radical subsequently abstracts a hydrogen atom from another 1,3-dioxolane molecule, propagating the radical chain and forming the final product. The requirement of oxygen has been noted as indispensable for the success of similar radical chain additions involving the 1,3-dioxolane ring. organic-chemistry.org

Thiol-Promoted Radical Chain Additions to Imines

A well-documented transformation of the 1,3-dioxolane system is its thiol-promoted, site-specific addition to imines. organic-chemistry.org This metal-free and redox-neutral process provides a pathway to protected α-amino aldehydes from readily available materials. organic-chemistry.org The reaction mechanism is a radical chain process where both a thiol and a small quantity of atmospheric oxygen are essential for the reaction to proceed successfully. organic-chemistry.org

The mechanism unfolds in several steps:

Initiation: A radical initiator, often generated with the help of oxygen, abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•).

Hydrogen Abstraction: The thiyl radical abstracts a hydrogen atom from the C2 position of this compound, generating the C2-centered dioxolanyl radical.

Addition to Imine: This nucleophilic dioxolanyl radical adds to the electrophilic carbon of the imine double bond (C=N). This step forms a new carbon-carbon bond and results in an α-amino radical intermediate.

Chain Propagation: The α-amino radical abstracts a hydrogen atom from the thiol, yielding the final adduct and regenerating the thiyl radical, which continues the chain reaction.

This method is applicable to a broad range of imines, demonstrating its versatility in organic synthesis. organic-chemistry.org

| Imine Substrate Example | Dioxolane Source | Radical Initiator | Product Type |

| N-Tosylimines | 1,3-Dioxolane | Thiol / O₂ | Protected α-Amino Aldehyde |

| N-PMP Imines | 1,3-Dioxolane | Thiol / O₂ | Protected α-Amino Aldehyde |

| N-Diphenylphosphinoyl Imines | 1,3-Dioxolane | Thiol / O₂ | Protected α-Amino Aldehyde |

This table represents the general scope of the thiol-promoted radical addition to imines as described in the literature. organic-chemistry.orgorganic-chemistry.org

Mechanisms of Dioxolane Formation and Cleavage in Protecting Group Chemistry

The most common role of the 1,3-dioxolane moiety is as a protecting group for carbonyl compounds. Understanding the mechanisms of its formation (acetalization) and cleavage (deprotection) is fundamental to its effective use.

Detailed Mechanisms of Acetalization

The formation of this compound is achieved through the acid-catalyzed acetalization of 2-octanone (B155638) with 1-phenyl-1,2-ethanediol (B126754). google.comchemicalbook.com This is a reversible reaction, and to drive it to completion, the water formed as a byproduct must be removed, typically using a Dean-Stark apparatus or molecular sieves. organic-chemistry.orglibretexts.org

The detailed mechanism proceeds as follows:

Protonation of the Carbonyl: The catalytic acid (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of 2-octanone. libretexts.orgmdpi.com This enhances the electrophilicity of the carbonyl carbon.

First Nucleophilic Attack: A hydroxyl group from 1-phenyl-1,2-ethanediol acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org

Deprotonation to Hemiacetal: A base (such as the conjugate base of the catalyst or another alcohol molecule) deprotonates the attacking oxygen, yielding a neutral hemiacetal intermediate. libretexts.orgmdpi.com

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.org

Formation of Oxocarbenium Ion: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxocarbenium ion. mdpi.com

Intramolecular Cyclization: The second hydroxyl group of the diol moiety attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion. mdpi.com This ring-closing step forms the five-membered dioxolane ring.

Final Deprotonation: A base removes the final proton from the oxonium ion, yielding the neutral this compound product and regenerating the acid catalyst. youtube.com

Catalytic and Selective Deprotection Methodologies

The cleavage of the 1,3-dioxolane ring, or deprotection, is typically achieved by hydrolysis under acidic conditions, reversing the formation mechanism. scielo.br However, numerous catalytic and selective methods have been developed to effect this transformation under milder or specific conditions, which is crucial in multi-step syntheses involving sensitive functional groups. organic-chemistry.orgresearchgate.net

These methodologies can be broadly categorized:

Acid-Catalyzed Hydrolysis: The classic method involves treatment with aqueous acid. scielo.br More advanced systems use catalytic amounts of Lewis or Brønsted acids in wet organic solvents to achieve high selectivity and yield. organic-chemistry.org

Reductive Cleavage: Certain reagents can cleave the dioxolane ring reductively. For instance, nickel boride, generated in situ, can efficiently deprotect the ketal back to the ketone or, under different conditions, reduce it directly to the corresponding alcohol. researchgate.netrsc.org

Microwave-Assisted Deprotection: The use of microwave energy in conjunction with a catalyst can dramatically reduce reaction times. For example, p-sulfonic acid-calix[n]arenes in water under microwave irradiation have been shown to be highly effective for the hydrolysis of dioxolane ketals. scielo.br

Below is a table summarizing various catalytic systems for the deprotection of 1,3-dioxolanes.

| Catalyst / Reagent | Solvent(s) | Conditions | Key Features | Reference(s) |

| Nickel Boride (NiCl₂ / NaBH₄) | Methanol | Ambient Temp. | Chemoselective; halo and alkoxy groups unaffected. Can lead to alcohol. | researchgate.netrsc.org |

| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temp. | Nearly neutral pH; high yields and selectivity. | organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) | Acetone / Water | Room Temp. or Microwave | Neutral conditions; good to excellent yields. | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | Fast reactions (minutes); quantitative conversion. | organic-chemistry.orgwikipedia.org |

| Iodine (I₂) | Acetone / Water | Room Temp. | Neutral conditions; excellent yields within minutes. | organic-chemistry.org |

| p-Sulfonic acid-calix[n]arene | Water | 160 °C (Microwave) | "Green" solvent; rapid conversion (10 min). | scielo.br |

These modern methodologies offer chemists a range of options to selectively cleave the 1,3-dioxolane protecting group under conditions tailored to the specific needs of the substrate.

Computational Chemistry and Theoretical Studies on 1,3 Dioxolane Systems

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1,3-dioxolane (B20135) derivatives. researchgate.netresearchgate.netnih.gov These computational methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties, offering a window into the molecule's intrinsic reactivity. researchgate.net

DFT calculations have been employed to investigate the binding modes of substituted 1,3-dienes, with findings applicable to the phenyl-substituted dioxolane ring. researchgate.netnih.gov For instance, studies on molecules with similar structural motifs, like 4-phenyl-1-oxabuta-1,3-diene, reveal how substituents influence electronic and energetic properties. researchgate.net The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly crucial. A small HOMO-LUMO gap is indicative of high reactivity and electron-donating capability. researchgate.net In the case of 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane, the phenyl group's electronic influence on the dioxolane ring would be a key factor in determining the molecule's reactivity profile.

Table 1: Theoretical Electronic Properties of Representative Substituted Dienes (Illustrative) This table illustrates the type of data generated from DFT calculations on related structures, as specific data for this compound is not available in the provided sources.

| Compound Analogue | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference Insight |

|---|---|---|---|---|---|

| 4-phenyl-1-oxabuta-1,3-diene complex | DFT (B3LYP) | - | - | - | Energy competition between η2-alkene bound and σ-transoid forms. researchgate.net |

| bis-azido iron(III) meso-arylporphyrin | DFT (TPSSh) | - | - | Small | A small HOMO-LUMO gap indicates high reactivity. researchgate.net |

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry is a cornerstone for mapping the intricate pathways of chemical reactions involving 1,3-dioxolanes. capes.gov.brsmu.edu By calculating the potential energy surface (PES) for a given reaction, chemists can identify the most likely routes from reactants to products, including the structures of transient intermediates and high-energy transition states. smu.edu

The formation of the 1,3-dioxolane ring, typically from an aldehyde or ketone and a diol, is a classic reaction studied computationally. capes.gov.brresearchgate.net For example, the acid-catalyzed condensation of substituted benzaldehydes with diols to form 1,3-dioxolanes has been investigated to understand the mechanism. researchgate.net Similarly, the BF3-catalyzed reaction of epoxides with carbonyl compounds has been mechanistically defined using computational and experimental methods. capes.gov.br

A powerful approach for mechanistic analysis is the Unified Reaction Valley Approach (URVA), which partitions a reaction path into distinct phases: contact, preparation, transition state, product adjustment, and separation. smu.edu This detailed analysis reveals the sequence of bond-breaking and bond-forming events. For instance, in the hydrolysis of related phosphate (B84403) esters, computational modeling combined with kinetic isotope effect (KIE) measurements has been used to characterize loose transition structures with significant bond cleavage. nih.gov Such approaches could be applied to understand the hydrolysis of this compound, a key transformation for this class of acetals. nih.gov DFT calculations have also been used to corroborate that hydrogen atom transfer (HAT) can be the rate-determining step in certain radical reactions involving the 1,3-dioxolane moiety. nsf.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of the 1,3-dioxolane ring are critical to its function and reactivity. The five-membered 1,3-dioxolane ring is not planar and exists in various conformations, most commonly the "envelope" or "twist" forms. acs.orgchemicalbook.com Conformational analysis, using both NMR spectroscopy and computational methods, helps determine the relative energies of these conformers and the barriers to their interconversion. acs.orgresearchgate.net

For substituted 1,3-dioxolanes, the size and orientation of the substituents dictate the preferred conformation. In this compound, the bulky hexyl and phenyl groups will have a significant impact on the conformational equilibrium of the dioxolane ring. Quantum-chemical studies on the potential energy surfaces of analogous 5-phenyl-1,3-dioxanes have revealed the pathways for conformational isomerizations between equatorial and axial chair conformers and estimated the potential barriers for these processes. researchgate.net While dioxanes have a six-membered ring, the principles of steric influence are transferable. acs.orgthieme-connect.de

Table 2: Calculated Energy Barriers for Conformational Inversion in Related Heterocycles (Illustrative) This table demonstrates the type of data obtained from conformational analysis of related 1,3-dioxane (B1201747) systems, highlighting the energy differences between conformers.

| Compound | Conformer Transition | Calculated Energy Barrier (kcal/mol) | Method | Reference Insight |

|---|---|---|---|---|

| 5-ethyl-1,3-dioxane | Chair (eq) -> Twist | ~8-10 | RHF/6-31G(d) | Reveals pathways for conformational isomerization. researchgate.net |

| 5-phenyl-1,3-dioxane | Chair (eq) -> Twist | ~9-11 | RHF/6-31G(d) | The phenyl group influences the potential energy surface. researchgate.net |

Kinetic Modeling and Mechanistic Insights into Dioxolane Transformations

Kinetic modeling combines theoretical calculations of reaction rate coefficients with experimental data to develop comprehensive models that can predict the behavior of a chemical system under various conditions. researchgate.netresearchgate.net Such models are particularly valuable for understanding complex reaction networks, such as oxidation or hydrolysis. nih.govresearchgate.net

The hydrolysis of 1,3-dioxolanes is another transformation where kinetic modeling provides crucial mechanistic insights. researchgate.netntnu.no Studies on the acid-catalyzed hydrolysis of various acetals reveal the influence of substituents on the reaction rate and mechanism. nih.gov For this compound, kinetic modeling could predict its stability towards hydrolysis under different pH conditions, factoring in the electronic effects of the phenyl group and the steric hindrance from the hexyl and methyl groups at the C2 position. DFT calculations are also used to investigate the influence of substituents on the structural and energetic properties of isomers, which is essential for building accurate kinetic models. researchgate.net

Role in Advanced Organic Synthesis and Materials Science

Dioxolanes as Chiral Building Blocks and Intermediates for Complex Molecule Synthesis

Chiral dioxolanes are significant as intermediates and building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The synthesis of enantiomerically pure 1,3-dioxolanes can be achieved by reacting carbonyl compounds with commercially available chiral diols. nih.gov For instance, the reaction of salicylaldehyde (B1680747) with various enantiopure diols in the presence of a Montmorillonite (B579905) K10 catalyst has been shown to produce new chiral 1,3-dioxolanes with excellent enantiomeric excess (>99% ee). nih.gov The stereogenic centers of the diols are not directly involved in the reaction, thus transferring their chirality to the final dioxolane product. nih.gov

These chiral dioxolane structures serve as valuable precursors for more complex molecules. For example, they are integral to the total synthesis of natural products like Neosporol, which contains a 1,3-dioxolane (B20135) moiety. wikipedia.org The synthesis of Neosporol involves a ring-expansion reaction of an epoxide with a nearby carbonyl group to form the dioxolane ring. wikipedia.org Furthermore, chiral dioxolanes have been used in the stereoselective synthesis of axially chiral N-aryl indoles, where the dioxolane group can influence the stereochemical outcome of the C-N axis. nih.gov Chiral organoselenium compounds, which are important in asymmetric catalysis, can also be synthesized using chiral dioxolane-derived structures. nih.gov The ability to create these complex, stereochemically defined molecules is crucial in fields such as medicinal chemistry, where the biological activity of a compound is often dependent on its specific three-dimensional structure. nih.govnih.gov

Application as Acid-Labile Protecting Groups for Carbonyls and Diols in Multi-Step Syntheses

One of the most widespread applications of the 1,3-dioxolane moiety in organic synthesis is as an acid-labile protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. wikipedia.orgfiveable.mewikipedia.org In a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from reacting while another part of the molecule is modified. wikipedia.org Dioxolanes, formed by the acid-catalyzed reaction of a carbonyl with a diol like ethylene (B1197577) glycol, are ideal for this purpose because they are stable under neutral and basic conditions and to many nucleophiles. wikipedia.orgorganic-chemistry.org

This chemoselectivity allows for reactions such as the reduction of an ester in the presence of a ketone. wikipedia.orgwikipedia.org For example, to reduce the ester in methyl cyclohexanone-4-carboxylate without affecting the ketone, the ketone is first protected as a 1,3-dioxolane. wikipedia.org The subsequent reduction with a hydride agent like lithium aluminum hydride affects only the ester. wikipedia.orgwikipedia.org The protecting group is then removed (deprotection) by hydrolysis in the presence of aqueous acid, regenerating the original carbonyl group. wikipedia.orgwikipedia.org

The lability of the dioxolane to acid allows for its selective removal under mild conditions, which is critical when other acid-sensitive groups are present in the molecule. fiveable.menih.gov The rate of cleavage can be influenced by the structure of the dioxolane; for instance, 1,3-dioxanes (the six-membered ring analogues) tend to cleave faster than 1,3-dioxolanes. libretexts.org Various acidic conditions can be employed for deprotection, from dilute hydrochloric acid to trifluoroacetic acid (TFA), sometimes in the presence of cation scavengers to prevent side reactions. fiveable.menih.govacs.org

| Protecting Group Type | Protected Functional Group | Formation Conditions | Stability | Deprotection Conditions | Reference(s) |

| 1,3-Dioxolane (Acetal/Ketal) | Aldehyde, Ketone | Carbonyl + Ethylene Glycol, Acid Catalyst | Basic, Neutral, Nucleophiles, Hydride Reductants | Aqueous Acid (e.g., HCl, TFA) | wikipedia.orgwikipedia.orgorganic-chemistry.org |

| 1,3-Dioxolane | 1,2-Diol | Diol + Aldehyde/Ketone, Acid Catalyst | Basic, Neutral, Many Oxidizing/Reducing Agents | Aqueous Acid | nih.govthieme-connect.de |

Precursors for the Synthesis of Novel Polymeric Materials with Controlled Architecture and Degradability

Beyond small molecule synthesis, dioxolane derivatives are increasingly used as monomers for creating advanced polymers. Specifically, 1,3-dioxolane and its substituted variants can undergo cationic ring-opening polymerization (CROP) to produce polyacetals. nsf.govgoogle.com This class of polymers is notable for its potential chemical recyclability, as the acetal (B89532) linkages in the polymer backbone are susceptible to degradation back to the monomer units. nsf.govescholarship.org

Recent research has focused on developing methods to produce ultra-high-molecular-weight poly(1,3-dioxolane) (pDXL), a thermoplastic with excellent mechanical properties comparable to ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). nsf.govescholarship.orgnih.gov These methods use metal-free initiators to create polymers with molecular weights exceeding 1000 kDa, which can be chemically recycled back to the dioxolane monomer with high recovery rates. nsf.govescholarship.org

Furthermore, the incorporation of functionalized dioxolane monomers allows for the synthesis of polymers with controlled architecture and tailored properties. rsc.orgacs.org For example, bis(1,3-dioxolan-4-one) monomers, derived from renewable sources like L-(+)-tartaric acid, can act as cross-linkers when copolymerized with cyclic esters. acs.orgacs.orgresearchgate.net This approach yields cross-linked, degradable polyester (B1180765) networks whose properties—ranging from resilient solids to elastomers—can be tuned by the choice of co-monomer. acs.orgacs.org These materials can be degraded under mild basic conditions, offering a sustainable end-of-life option for thermoset polymers, which are traditionally difficult to recycle. rsc.orgacs.orgresearchgate.net Similarly, cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane (MPDL) can be copolymerized with monomers such as methyl methacrylate (B99206) to introduce ester linkages into the polymer backbone, conferring tunable hydrolytic degradability. rsc.orgrsc.org

| Monomer Type | Polymerization Method | Resulting Polymer | Key Features | Reference(s) |

| 1,3-Dioxolane | Cationic Ring-Opening Polymerization (CROP) | Poly(1,3-dioxolane) (pDXL) | Chemically recyclable, high molecular weight, good mechanical properties | nsf.govgoogle.comescholarship.orgnih.gov |

| bis(1,3-dioxolan-4-one) | Copolymerization with cyclic esters | Cross-linked Polyesters | Bio-derived, degradable, tunable mechanical properties | rsc.orgacs.orgacs.orgresearchgate.net |

| 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | Radical Ring-Opening Polymerization | PMMA-rich copolymers | Controlled degradability | rsc.org |

Design and Synthesis of Functional Ligands Incorporating Dioxolane Units

The rigid, well-defined stereochemistry of chiral dioxolane rings makes them excellent scaffolds for the design of ligands used in asymmetric catalysis. By incorporating phosphorus or other coordinating atoms into a chiral dioxolane-based backbone, ligands can be created that, when complexed with a metal center (e.g., rhodium), can catalyze reactions with high enantioselectivity. rsc.org

An example involves the synthesis of chiral bisphosphines where two dioxolane rings are part of the ligand backbone. These ligands are related to the well-known DIOP ligand but feature an expanded structure. rsc.org The synthesis starts from readily available chiral materials like D-mannitol, which is converted into a bis(dioxolane) structure. rsc.org Subsequent chemical modifications convert hydroxyl groups into phosphine (B1218219) groups, yielding the final chiral ligand. rsc.org The rationale is that the larger chelate ring formed by these ligands when coordinating to a metal might enforce a stronger steric interaction with the substrate, potentially leading to higher selectivity in asymmetric reactions like hydrogenation. rsc.org Dioxolane units have also been implicated in influencing the behavior of organometallic complexes in other ways, such as assisting in the transfer of a tricarbonyl chromium group between aromatic rings in N-aryl indole (B1671886) complexes. nih.gov

Future Research Directions and Perspectives in 1,3 Dioxolane Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Dioxolane Transformations

The synthesis and modification of 1,3-dioxolanes traditionally rely on acid catalysis. chemicalbook.comorganic-chemistry.org Future research will focus on developing more sophisticated and sustainable catalytic systems to improve efficiency, selectivity, and environmental footprint.

Heterogeneous Catalysts: The use of solid acid catalysts like montmorillonite (B579905) K10 and zeolites has shown promise in the synthesis of 1,3-dioxolanes, offering advantages such as ease of separation and reusability. nih.govresearchgate.net Further development of structured catalysts, such as metal-organic frameworks (MOFs) and functionalized silica, could lead to even greater control over reaction conditions and selectivity. researchgate.netresearchgate.net For instance, sulphated metal-organic frameworks have been successfully used for glycerol (B35011) acetalization, a related transformation. researchgate.net

Organocatalysis: The exploration of metal-free catalytic systems is a growing trend. Thiol-promoted radical additions to imines represent a novel, redox-neutral method for functionalizing the 1,3-dioxolane (B20135) ring, expanding its synthetic utility without relying on precious metals. organic-chemistry.org

Tandem and Cascade Reactions: Designing catalytic systems that enable multiple transformations in a single pot offers significant advantages in terms of atom economy and operational simplicity. A notable example is the tandem hydroformylation-acetalization of olefins to produce short-chain acetals. researchgate.net Future work could explore similar cascades for the synthesis of complex, highly substituted dioxolanes from simple precursors.

Exploration of New Reactivity Modes and Unprecedented Synthetic Applications

Beyond their role as protecting groups, 1,3-dioxolanes can participate in a variety of chemical transformations. Investigating new reactivity patterns will unlock their full potential as versatile synthetic intermediates.

Radical Chemistry: The site-specific addition of the 1,3-dioxolane ring to imines via a radical chain process highlights a less-explored area of reactivity. organic-chemistry.orgorganic-chemistry.org Further studies into the radical-mediated functionalization of the C2 position could provide access to a wide range of protected α-amino aldehydes and other valuable building blocks.

Electrophilic Formylation: Benzotriazole reagents derived from 2-ethoxydioxolane have been shown to act as stable and versatile electrophilic formylating agents in reactions with organometallic reagents. organic-chemistry.org This opens up avenues for using simple dioxolane derivatives as C1 synthons in complex molecule synthesis.

Ring-Opening Polymerization: Certain 1,3-dioxolane derivatives, such as 2-methylene-4-phenyl-1,3-dioxolane, can undergo radical ring-opening polymerization. This allows for the incorporation of degradable linkages into polymer backbones, offering a route to more sustainable materials. researchgate.net

Advanced Strategies for Stereocontrol in Highly Substituted Dioxolane Derivatives

Many biologically active molecules containing the 1,3-dioxolane scaffold are chiral. Therefore, the development of robust methods for controlling stereochemistry during their synthesis is of paramount importance.

Asymmetric Catalysis: The use of chiral catalysts to control the formation of stereocenters is a cornerstone of modern synthesis. For example, chiral binaphthyldiimine-Ni(II) complexes have been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org Future efforts will likely focus on expanding the scope of such catalysts to a wider range of substrates.

Substrate-Controlled Synthesis: The inherent chirality of starting materials, such as enantiopure diols, can be used to direct the stereochemical outcome of dioxolane formation. nih.gov Research into the synthesis of novel chiral diols and their application in diastereoselective acetalization reactions will continue to be a valuable strategy.

Kinetic Resolution: Catalytic asymmetric acetalization has been demonstrated as a viable method for the kinetic resolution of diols, allowing for the separation of enantiomers. acs.org Refining these methods could provide efficient access to enantiomerically pure building blocks for the synthesis of complex chiral targets.

Interdisciplinary Applications in Chemical Biology and Advanced Material Innovation

The unique properties of the 1,3-dioxolane ring make it an attractive scaffold for applications beyond traditional organic synthesis.

Chemical Biology: Substituted 1,3-dioxolanes have shown promise as antibacterial and antifungal agents. nih.gov Future research could focus on synthesizing libraries of diverse 1,3-dioxolane derivatives and screening them for a broader range of biological activities, including antiviral and anticancer properties. chemicalbook.com The development of dioxolane-based muscarinic acetylcholine (B1216132) receptor agonists further highlights their potential in medicinal chemistry. wikipedia.org

Materials Science: The use of 1,3-dioxolane as a comonomer in the synthesis of polyacetals and as a component in the formation of degradable polymers points to its utility in materials science. wikipedia.orgresearchgate.net Further exploration into the in-situ polymerization of 1,3-dioxolane could lead to new applications, for example, in the development of advanced electrolytes for lithium metal batteries. rsc.org

Biofuels: 1,3-dioxolane and related cyclic ethers are being investigated as potential next-generation biofuels and fuel additives, with some production routes leveraging biomass-derived feedstocks. nih.govresearchgate.net

Synergistic Approaches Combining Experimental and Computational Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The combination of experimental and computational techniques provides a powerful tool for elucidating complex reaction pathways.

Kinetic Modeling: Detailed kinetic models have been developed to understand the oxidation and combustion chemistry of 1,3-dioxolane, which is important for its application as a biofuel. researchgate.netacs.org These studies combine experimental data from shock tubes and jet-stirred reactors with theoretical calculations to create predictive models of reactivity. researchgate.netacs.org

Reaction Pathway Analysis: Computational chemistry can be used to map out potential energy surfaces for various transformations of 1,3-dioxolanes. researchgate.net This can help to explain observed selectivities and guide the design of new experiments. For example, understanding the preferential pathways for H-atom abstraction can inform the development of selective functionalization reactions.

Catalyst Design: Computational methods can aid in the design of new catalysts by modeling the interactions between the catalyst and the substrate. This can help to predict which catalysts will be most effective for a given transformation and provide insights into the origins of stereoselectivity in asymmetric catalysis.

Q & A

Basic Research Questions

Q. How can 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane be synthesized with high regioselectivity?

- Methodology : Utilize cationic ring-opening polymerization or acid-catalyzed cyclization of substituted diols with ketones/aldehydes. For example, 1,3-dioxolane derivatives are synthesized via reactions involving electron-deficient alkenes under oxygen-promoted conditions . Optimization of catalysts (e.g., Lewis acids like BF₃·OEt₂) and temperature control (e.g., 60–80°C) can enhance regioselectivity. Monitor reaction progress via GC-MS or NMR to track intermediate formation.

Q. What spectroscopic techniques are optimal for characterizing the stereochemistry of this compound?

- Methodology : Combine ¹H/¹³C NMR, IR, and X-ray crystallography. For stereochemical analysis, employ 2D NMR (e.g., NOESY) to confirm spatial arrangements of substituents. Computational methods (DFT) can predict stable conformers and compare with experimental data . High-resolution mass spectrometry (HRMS) validates molecular formula, while polarimetry determines enantiomeric excess if chiral centers are present .

Q. How does solvent polarity influence the hydrolysis kinetics of this compound?

- Methodology : Conduct kinetic studies in binary solvent systems (e.g., water-dioxane or water-DMSO). Measure rate constants (k) via UV-Vis spectroscopy or HPLC under varying solvent compositions. Compare A-1 (unimolecular) and A-Se2 (bimolecular) mechanisms by analyzing solvent isotope effects or substituent electronic profiles . Transition-state modeling (e.g., using Eyring plots) can elucidate solvent interactions.

Advanced Research Questions

Q. What role does the hexyl substituent play in modulating the compound’s bioactivity against bacterial strains?

- Methodology : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, octyl) and test antimicrobial activity via microbroth dilution (CLSI guidelines). Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate lipophilicity (LogP) with membrane permeability using QSAR models .

Q. How can computational methods predict the thermodynamic stability of this compound derivatives?

- Methodology : Apply group contribution (GC) models and quantum mechanical calculations (e.g., Gaussian) to estimate ΔHf (enthalpy of formation). Validate predictions against experimental calorimetry data. Address discrepancies (e.g., steric strain in bulky substituents) by refining GC parameters for branched alkyl groups . Molecular dynamics simulations can assess conformational flexibility and solvent interactions .

Q. What experimental strategies resolve contradictions in reported reaction yields for 1,3-dioxolane derivatives?

- Methodology : Cross-validate synthetic protocols by replicating procedures under controlled conditions (e.g., inert atmosphere, purified reagents). Analyze impurities via LC-MS to identify side products. For polymerization reactions, compare radical vs. cationic pathways, as oxygen contamination or initiator purity can drastically alter yields . Use statistical design (DoE) to isolate critical variables (e.g., temperature, catalyst loading).

Q. How does stereochemistry at the 4-phenyl group affect the compound’s catalytic applications in asymmetric synthesis?

- Methodology : Prepare enantiopure isomers via chiral auxiliaries or enzymatic resolution. Test catalytic efficiency in asymmetric reactions (e.g., Pd-mediated cross-coupling) by measuring enantiomeric excess (ee) via chiral HPLC. Compare turnover frequencies (TOF) and stereoselectivity with achiral analogs to quantify stereochemical effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.